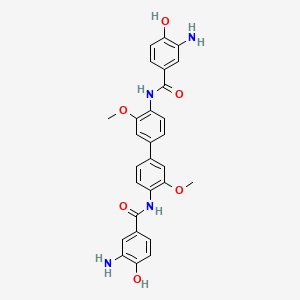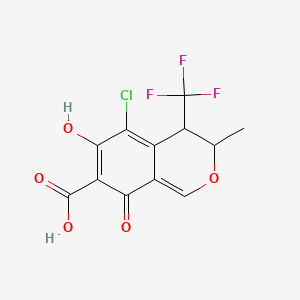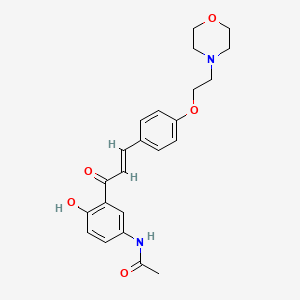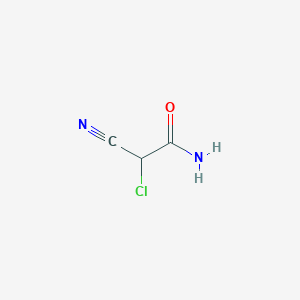
2-Chloro-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-cyanoacetamide is an organic compound with the molecular formula C3H3ClN2O It is a derivative of cyanoacetamide, where one of the hydrogen atoms on the carbon adjacent to the cyano group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with chlorine gas in the presence of a base. Another method includes the reaction of cyanoacetic acid with thionyl chloride, followed by the addition of ammonia to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of cyanoacetamide using chlorine gas under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and ammonia.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Major Products Formed:
- Substituted cyanoacetamides
- Heterocyclic compounds
- Cyanoacetic acid
Scientific Research Applications
2-Chloro-2-cyanoacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-cyanoacetamide and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Cyanoacetamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromo-2-cyanoacetamide: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
2-Iodo-2-cyanoacetamide: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2-Chloro-2-cyanoacetamide is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
CAS No. |
58429-95-1 |
|---|---|
Molecular Formula |
C3H3ClN2O |
Molecular Weight |
118.52 g/mol |
IUPAC Name |
2-chloro-2-cyanoacetamide |
InChI |
InChI=1S/C3H3ClN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7) |
InChI Key |
QGAYKQRDYFAQFT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


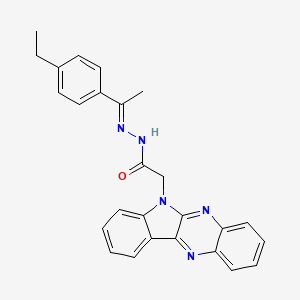
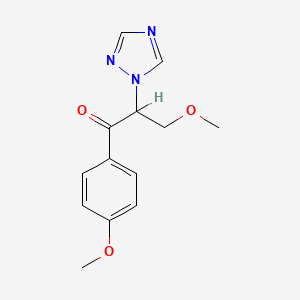
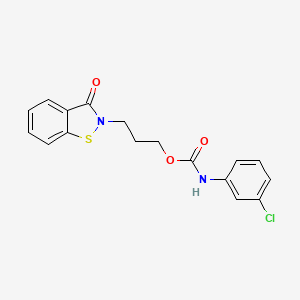
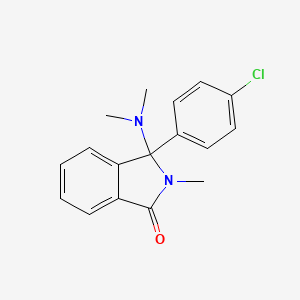


![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
